Cas no 133407-83-7 (γ-Secretase Inhibitor I)

γ-Secretase Inhibitor I structure
Produktname:γ-Secretase Inhibitor I
γ-Secretase Inhibitor I Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- GAMMA-SECRETASE INHIBITOR
- benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
- Z-Leu-Leu-Nle-aldehyde
- Z-Leu-Leu-Nle-CHO
- benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
- IN1097
- Z*Leu-Leu-Nle-CHO
- Z-Leu-Leu-Nle-H
- Z-LLNLE-CHO
- γ-Secretase Inhibitor I
- GAMMA-SECRETASE INHIBITOR I
- Cbz-leucinyl-leucinyl-norleucinal
- SCHEMBL5065187
- -Secretase inhibitor I
- N-carbobenzoxy-l-leucinyl -l-leucinyl-l-norleucinal
- AKOS040749854
- HY-120234
- NSC744338
- Benzyl ((S)-4-methyl-1-(((S)-4-methyl-1-oxo-1-(((S)-1-oxohexan-2-yl)amino)pentan-2-yl)amino)-1-oxopentan-2-yl)carbamate
- 133407-83-7
- NSC-744338
- G66598
- MFCD02179375
- CS-0077266
-
- MDL: MFCD02179375
- Inchi: InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)
- InChI-Schlüssel: RNPDUXVFGTULLP-UHFFFAOYSA-N
- Lächelt: CCCCC(NC(C(NC(C(NC(OCC1=CC=CC=C1)=O)CC(C)C)=O)CC(C)C)=O)C=O
Berechnete Eigenschaften
- Genaue Masse: 475.30500
- Monoisotopenmasse: 475.30462142g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 19
- Komplexität: 632
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topologische Polaroberfläche: 114Ų
Experimentelle Eigenschaften
- Löslichkeit: DMSO: soluble
- PSA: 113.60000
- LogP: 4.90500
- Sensibilität: Hygroscopic
γ-Secretase Inhibitor I Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | S241008-5mg |
γ-Secretase Inhibitor I |
133407-83-7 | 5mg |
$293.00 | 2023-05-17 | ||
abcr | AB349058-5 mg |
gamma-Secretase Inhibitor I; . |
133407-83-7 | 5 mg |
€159.10 | 2023-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-301796-5 mg |
γ-Secretase Inhibitor I, |
133407-83-7 | ≥90% | 5mg |
¥1,955.00 | 2023-07-10 | |
1PlusChem | 1P0080YL-10mg |
γ-Secretase Inhibitor I |
133407-83-7 | 97% | 10mg |
$413.00 | 2025-02-22 | |
SHENG KE LU SI SHENG WU JI SHU | sc-301796A-1 mg |
γ-Secretase Inhibitor I, |
133407-83-7 | ≥90% | 1mg |
¥1,504.00 | 2023-07-10 | |
A2B Chem LLC | AD73693-100mg |
γ-Secretase Inhibitor I |
133407-83-7 | 95% | 100mg |
$108.00 | 2024-01-04 | |
Ambeed | A631906-250mg |
Benzyl ((S)-4-methyl-1-(((S)-4-methyl-1-oxo-1-(((S)-1-oxohexan-2-yl)amino)pentan-2-yl)amino)-1-oxopentan-2-yl)carbamate |
133407-83-7 | 95% | 250mg |
$261.0 | 2025-02-27 | |
Ambeed | A631906-1g |
Benzyl ((S)-4-methyl-1-(((S)-4-methyl-1-oxo-1-(((S)-1-oxohexan-2-yl)amino)pentan-2-yl)amino)-1-oxopentan-2-yl)carbamate |
133407-83-7 | 95% | 1g |
$669.0 | 2025-02-27 | |
TargetMol Chemicals | T29233-50mg |
Z-LLNle-CHO |
133407-83-7 | 50mg |
¥ 13800 | 2024-07-19 | ||
1PlusChem | 1P0080YL-100mg |
γ-Secretase Inhibitor I |
133407-83-7 | 95% | 100mg |
$134.00 | 2023-12-22 |
γ-Secretase Inhibitor I Verwandte Literatur
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:133407-83-7)γ-Secretase Inhibitor I

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):235.0/602.0